molecular formula C27H26N4O4 B6567232 2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide CAS No. 1021260-94-5

2-[4-(1-{[(2,3-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide

Número de catálogo: B6567232
Número CAS: 1021260-94-5
Peso molecular: 470.5 g/mol
Clave InChI: JQNGUJYCBCPEFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(1-{[(2,3-Dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-methylacetamide (hereafter referred to as Compound X) is a quinazoline-derived acetamide featuring a 2,3-dimethylphenyl carbamoyl group and a tetrahydroquinazolinone core. Its structure combines a dioxo-quinazoline moiety linked to a phenyl ring substituted with an N-methylacetamide side chain. The acetamide group is critical for mimicking peptide bonds, as highlighted in studies of N-methylacetamide’s role in hydrogen bonding and protein interactions .

Propiedades

IUPAC Name

2-[4-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-17-7-6-9-22(18(17)2)29-25(33)16-30-23-10-5-4-8-21(23)26(34)31(27(30)35)20-13-11-19(12-14-20)15-24(32)28-3/h4-14H,15-16H2,1-3H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNGUJYCBCPEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

The primary target of AKOS004949586 is the Janus kinase (JAK) 1 . JAK1 is a type of protein tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway, which is involved in cell growth, survival, development, and differentiation.

Mode of Action

AKOS004949586 acts as a highly selective inhibitor of JAK1 . By binding to JAK1, it prevents the activation of the JAK-STAT signaling pathway, thereby influencing the behavior of cells. This interaction can lead to changes in cellular functions, such as proliferation and differentiation.

Biochemical Pathways

The inhibition of JAK1 by AKOS004949586 primarily affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA. By inhibiting JAK1, AKOS004949586 can disrupt this signaling and alter the downstream effects, potentially leading to changes in cell behavior and function.

Result of Action

The inhibition of JAK1 by AKOS004949586 can lead to a range of molecular and cellular effects. In preclinical studies, it has been shown to alleviate symptoms and improve survival in mice with chronic graft-versus-host disease (cGVHD). .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs and Binding Affinities

Compound X shares structural motifs with several anticonvulsant and bioactive acetamides. Key analogs include:

Compound Name Substituents Binding Affinity (kcal/mol) Biological Activity Key Reference
Compound X 2,3-Dimethylphenyl Not reported Anticonvulsant (inferred)
Compound A () 3-Amino-4-vinylphenyl -13.89 Anticonvulsant
Compound B () 2,3-Diamino-4-isopropylphenyl -13.91 Anticonvulsant
Compound 1 () 2,4-Dichlorophenyl Not reported Anticonvulsant
N-Cyclopropyl analog () Cyclopropyl Not reported Unspecified

Key Observations:

  • Substituent Effects: Compounds A and B from , featuring amino and bulky alkyl groups (isopropyl, pentan-3-yl), exhibit superior binding affinities (-13.89 to -14.15 kcal/mol) compared to earlier templates. This suggests electron-donating or steric groups enhance target interactions .
  • Halogen vs. Methyl Substitutions: Compound 1 () uses a 2,4-dichlorophenyl group, which may improve lipophilicity but lacks direct binding data.
  • Cyclopropyl Variant (): Replacing the N-methyl group with cyclopropyl introduces conformational rigidity, which could influence binding kinetics or metabolic stability .

Physicochemical and Spectroscopic Properties

  • Hydrogen Bonding: The acetamide group in Compound X likely participates in cooperative hydrogen bonds, akin to N-methylacetamide’s behavior in peptide-like interactions .
  • IR/NMR Profiles: N-methylacetamide’s IR bands (amide I, II, III) and NMR-determined hydration states (six fine components) provide a framework for analyzing Compound X’s spectral data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.